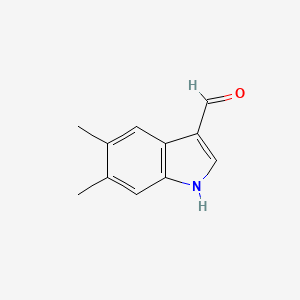

5,6-Dimethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5,6-dimethyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-7-3-10-9(6-13)5-12-11(10)4-8(7)2/h3-6,12H,1-2H3 |

InChI Key |

MEDLGYZLHDFUJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=C2C=O |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 5,6 Dimethyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a highly reactive site for nucleophilic addition and condensation reactions, providing a gateway to construct new carbon-carbon and carbon-nitrogen bonds.

Carbon-Carbon Coupling Reactions (e.g., Knoevenagel Condensation, Aldol (B89426) Reactions)

Knoevenagel Condensation: This reaction is a powerful tool for forming carbon-carbon double bonds. wikipedia.orgbas.bg It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the context of indole-3-carbaldehydes, this reaction is used to synthesize α,β-unsaturated indole (B1671886) derivatives. acgpubs.org For instance, the reaction of indole-3-carboxaldehyde (B46971) with active methylene compounds like nitromethane (B149229), malononitrile, dimethyl malonate, diethyl malonate, and ethyl nitroacetate, in the presence of a catalyst system such as acetic acid and piperidine, yields various C3-substituted indole derivatives. acgpubs.org The resulting products are often valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. bas.bgacgpubs.org

The general scheme for the Knoevenagel condensation is as follows:

An active hydrogen compound undergoes nucleophilic addition to the carbonyl group of the aldehyde. wikipedia.org

This is followed by a dehydration reaction, eliminating a molecule of water to form an α,β-unsaturated product. wikipedia.org

Aldol Reactions: The aldehyde functionality of 5,6-Dimethyl-1H-indole-3-carbaldehyde can also participate in aldol reactions. This reaction involves the nucleophilic addition of an enolate to the aldehyde, leading to the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. youtube.com While specific examples for this compound are not detailed in the provided results, the general reactivity of aromatic aldehydes in aldol condensations is well-established. youtube.com

A general representation of an aldol reaction is:

A base abstracts a proton from the α-carbon of a carbonyl compound to form an enolate.

The enolate acts as a nucleophile and attacks the carbonyl carbon of another aldehyde or ketone molecule.

Protonation of the resulting alkoxide gives the β-hydroxy carbonyl compound (aldol addition product).

Subsequent dehydration, often under heating, yields the α,β-unsaturated carbonyl compound (aldol condensation product). youtube.com

Carbon-Nitrogen Coupling Reactions (e.g., Schiff Base Formation, Imine Derivatization)

Schiff Base Formation: The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands. wjpsonline.comresearchgate.net The formation of Schiff bases from indole-3-carboxaldehyde and its derivatives with a range of amines, including amino acids and aminophenols, has been extensively reported. researchgate.netnih.gov These Schiff bases are often investigated for their biological activities. nih.govijpsjournal.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wjpsonline.com

Imine Derivatization: The resulting imines (Schiff bases) can be further modified. For example, they can be reduced to secondary amines or used as intermediates in cycloaddition reactions. The formation of imines is a reversible process and is typically driven to completion by removing the water formed during the reaction.

Other Nucleophilic Addition Reactions at the Carbonyl Group

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of other nucleophiles. youtube.com This includes reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols, and with cyanide to form cyanohydrins. While direct examples with the 5,6-dimethyl substituted compound are not explicitly detailed, the general reactivity of indole-3-carbaldehydes suggests these transformations are feasible. wikipedia.org For instance, indole-3-carbaldehyde itself reacts with nitromethane in a Henry reaction, a type of nucleophilic addition. wikipedia.org

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for both alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents. nih.gov This is often achieved by first deprotonating the N-H with a base to form an indolide anion, which then acts as a nucleophile. nih.gov A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation followed by an N-alkylation step. rsc.org This method allows for the rapid generation of diverse indole derivatives from readily available starting materials. rsc.org

N-Acylation: Similarly, the indole nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. beilstein-journals.org A highly chemoselective N-acylation of indoles has been reported using thioesters as a stable acyl source. beilstein-journals.orgnih.gov This method is tolerant of various functional groups and proceeds in moderate to good yields. beilstein-journals.org The reaction is believed to proceed through a base-promoted deprotonation of the indole, followed by nucleophilic substitution on the thioester. beilstein-journals.orgnih.gov N-acylation is also a key step in the synthesis of some indole-3-yl derivatives, where it can be performed after a Knoevenagel condensation. acgpubs.orgacgpubs.org

Protection and Deprotection Strategies for the Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Such as benzenesulfonyl or p-toluenesulfonyl (tosyl) groups. These can be introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. researchgate.net

Acyl groups: These can be introduced as described in the N-acylation section.

Alkyl groups: Simple alkyl groups like methyl can be introduced, as can more labile groups like benzyl (B1604629) or methoxymethyl (MOM). researchgate.net

The selection of a specific protecting group strategy is crucial for the successful synthesis of complex indole-containing molecules. For example, in the synthesis of azepinoindoles, changing the protecting group on the indole nitrogen from a phenylsulfonyl group to a methoxymethyl group was found to suppress an undesired tetrahydro-γ-carboline formation and allow for the desired reaction to proceed. researchgate.net

Electrophilic Aromatic Substitution on the Indole Ring System (C-H Functionalization)

The indole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. While the C3 position is generally the most reactive site in indoles, the presence of the carbaldehyde group at this position in this compound directs substitution to other positions of the ring system.

Research has demonstrated the regioselective functionalization of the indole nucleus. For instance, direct iodination of indole derivatives can be achieved. While specific examples for this compound are not detailed, studies on similar structures like 6-methyl-1H-indole-3-carbaldehyde show that iodination can occur at the C5 position. rsc.org This suggests that C-H functionalization on the benzene (B151609) portion of the 5,6-dimethylated indole core is a feasible strategy for introducing further diversity.

Furthermore, palladium-catalyzed C-H functionalization has been explored for various indole-3-carbaldehyde derivatives. These reactions, often directed by the aldehyde group, can lead to arylation at different positions of the indole ring. acs.org However, the substitution pattern on the indole can significantly influence the outcome, with some positions being more sterically hindered than others. acs.org

Multicomponent Reactions (MCRs) Incorporating this compound or its Analogs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.gov 1H-Indole-3-carbaldehyde and its derivatives are valuable precursors in MCRs for generating biologically relevant scaffolds. nih.gov

A prominent example is the synthesis of bis(indolyl)methanes (BIMs). This involves the electrophilic substitution reaction of an indole with an aldehyde. e-journals.innih.gov In the case of this compound, it can react with another indole molecule in the presence of a catalyst to yield the corresponding BIM. Various catalytic systems, including natural acids like lemon juice and polymer-supported catalysts, have been employed to facilitate this transformation under mild conditions. e-journals.innih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| Indole | Aromatic Aldehyde | Lemon Juice | Bis(indolyl)methane | e-journals.in |

| Indole | Aromatic Aldehyde | PEG-OPOCl2 | Bis(indolyl)methane | nih.gov |

| Indole | Aromatic Aldehyde | AlCl3·6H2O/SDS/SiO2 | Bis(indolyl)methane | rsc.org |

| Indole | Benzaldehyde | PPy@CH2Br | Bis(indolyl)methane | acs.org |

MCRs involving indole-3-carbaldehydes are not limited to BIM synthesis. They are also employed in the construction of various heterocyclic systems, including pyrimidines, quinolines, and tetrazoles. ekb.eg For example, the reaction of an indole-3-carbaldehyde with ethyl cyanoacetate (B8463686) and urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. ekb.eg

Exploitation as a Precursor for Diverse Heterocyclic Scaffolds

The aldehyde functionality of this compound is a versatile handle for the construction of a wide range of heterocyclic compounds through condensation and cyclization reactions.

One significant application is the synthesis of bis(indolyl)methanes, which are known for their cytotoxic and other biological properties. e-journals.inresearchgate.net The reaction typically involves the acid-catalyzed condensation of the indole-3-carbaldehyde with another indole molecule. e-journals.inrsc.org Various catalysts, from simple protic acids to more complex Lewis acid systems, have been utilized to promote this reaction. e-journals.inrsc.org

Furthermore, indole-3-carbaldehydes serve as key building blocks for fused heterocyclic systems. For instance, they can react with anthranilamide to form quinazolinone derivatives. nih.gov They are also precursors for the synthesis of pyrrole-3-carbaldehydes through sequential multicomponent reactions. rsc.org The resulting pyrrole (B145914) derivatives can then be further transformed into medicinally important fused heterocycles like pyrroloquinolines. rsc.org The reactivity of the aldehyde group allows for its participation in the formation of new rings fused to the indole core or attached as a substituent.

| Precursor | Reagents | Product | Ref. |

| 1H-Indole-3-carbaldehyde | Ethyl cyanoacetate, Urea/Thiourea | Pyrimidine derivative | ekb.eg |

| 1H-Indole-3-carbaldehyde | Malononitrile, 3,3-dimethyl-5-(phenylamino)cyclohexanone | 4H-Quinoline derivative | ekb.eg |

| 1H-Indole-3-carbaldehyde | Malononitrile, Sodium azide (B81097) | (E)-3-(1H-indol-3-yl)-2-(1H-tetrazole-5-yl)acrylonitrile | ekb.eg |

| Indole, Formaldehyde, Amino hydrochloride | Sodium thiosulphate | Indole-fused thiadiazepines | rsc.org |

Spectroscopic and Advanced Structural Elucidation Methodologies for 5,6 Dimethyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5,6-Dimethyl-1H-indole-3-carbaldehyde provides distinct signals that are characteristic of its structure. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The two methyl groups at the C-5 and C-6 positions of the indole (B1671886) ring also give rise to singlet signals, with their specific chemical shifts influenced by their position on the aromatic ring. The aromatic protons on the indole nucleus exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

Detailed spectral data for related indole-3-carbaldehydes, which serve as a reference for interpreting the spectrum of the title compound, are available. For instance, in 1H-indole-3-carbaldehyde, the aldehyde proton resonates at approximately 10.0 ppm. rsc.org The chemical shifts for the methyl and aldehyde protons in this compound are expected to be in similar regions, with slight variations due to the electronic effects of the additional methyl groups.

Table 1: Representative ¹H NMR Data for Indole-3-Carbaldehyde Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) |

| 1H-indole-3-carbaldehyde | CDCl₃ | 10.08 (s) |

| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s) |

| 1-benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s) |

Data sourced from supporting information of a study on the synthesis of 3-formylindoles. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 184-186 ppm. rsc.org The carbons of the indole ring appear in the aromatic region of the spectrum, and the signals for the two methyl groups are observed in the upfield region. The specific chemical shifts of the indole carbons and methyl groups are sensitive to the substitution pattern on the indole ring.

Table 2: Representative ¹³C NMR Data for Indole-3-Carbaldehyde Derivatives

| Compound | Solvent | Aldehyde Carbon (δ, ppm) |

| 1H-indole-3-carbaldehyde | CDCl₃ | 185.34 |

| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43 |

| 1-benzyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.62 |

Data sourced from supporting information of a study on the synthesis of 3-formylindoles. rsc.org

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling interactions, helping to identify adjacent protons within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which can be used to confirm the relative stereochemistry and conformation of the molecule. researchgate.netresearchgate.net

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of the entire molecular structure of this compound can be achieved. researchgate.net

Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its key functional groups.

A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the indole ring. The N-H stretching vibration of the indole ring gives rise to a characteristic absorption, usually in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups are also observed in the spectrum. udel.edursc.org

Table 3: Characteristic IR Absorption Bands for Indole-3-Carbaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1740-1720 (aliphatic), 1710-1685 (conjugated) |

| Indole N-H | Stretch | 3500-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 2975-2950, 2885-2860 |

Data adapted from general IR spectroscopy principles. udel.edu

Mass Spectrometry (MS): Determination of Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. nih.govnist.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. Common fragmentation pathways for indole derivatives often involve the loss of small neutral molecules or radicals from the molecular ion, providing further structural confirmation. nih.gov

Table 4: Mass Spectrometry Data for Indole-3-Carbaldehyde

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |

| Indole-3-carboxaldehyde (B46971) | EI | 145 | 144, 116, 89 |

Data obtained from the NIST Chemistry WebBook for the parent compound, Indole-3-carboxaldehyde. nist.gov

X-ray Crystallography: Elucidation of Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of the atomic arrangement within the crystal lattice. For this compound, a single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsional angles of the molecule.

This technique also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. In the case of indole derivatives, hydrogen bonding involving the N-H group is a common feature. nih.gov The crystal structure of the related 5-methyl-1H-indole-3-carbaldehyde reveals that the molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov A similar packing arrangement would be anticipated for this compound.

Table 5: Crystallographic Data for 5-Methyl-1H-indole-3-carbaldehyde

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

| V (ų) | 834.31 (15) |

| Z | 4 |

Data sourced from a publication in Acta Crystallographica Section E. nih.gov

Other Spectroscopic Methods for High-Resolution Analysis (e.g., UV-Vis Spectroscopy, Raman Spectroscopy where applicable)

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide foundational structural information for this compound, a comprehensive understanding of its electronic and vibrational properties necessitates the application of other high-resolution spectroscopic methods. Ultraviolet-Visible (UV-Vis) and Raman spectroscopy, in particular, offer valuable insights into the molecule's electronic transitions and vibrational modes, respectively. Although specific, detailed experimental spectra for this compound are not extensively documented in publicly available literature, the spectroscopic behavior of the parent compound, indole-3-carbaldehyde, and its derivatives, allows for a well-grounded theoretical and comparative analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For indole derivatives, the aromatic ring system and the conjugated aldehyde group constitute the primary chromophore.

General Findings for Indole-3-Carbaldehydes:

The UV-Vis spectrum of indole-3-carbaldehyde and its derivatives typically exhibits multiple absorption bands. These arise from π → π* transitions within the indole ring and the conjugated system extending to the carbonyl group of the aldehyde. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring and the solvent used for analysis.

For instance, studies on indole-3-acetaldehyde, a closely related compound, show distinct absorption maxima. researchgate.net Computational studies on 1-Methyl-indole-3-carboxaldehyde using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict electronic transitions and have shown good correlation with experimental data. bohrium.com Similar computational approaches are invaluable for predicting the UV-Vis spectrum of this compound.

Expected UV-Vis Characteristics for this compound:

The introduction of two methyl groups at the 5 and 6 positions of the indole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole-3-carbaldehyde. This is due to the electron-donating nature of the methyl groups, which increases the electron density in the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A summary of expected and comparative UV-Vis absorption data is presented in the table below.

| Compound | Expected λmax (nm) | Solvent | Transition Type |

| Indole-3-carbaldehyde | ~245, ~260, ~300 | Methanol/Ethanol | π → π |

| This compound | >300 | Methanol/Ethanol | π → π |

| 1-Methyl-indole-3-carboxaldehyde | Predicted values available from computational studies bohrium.com | Various | π → π* |

Note: The λmax values for this compound are predicted based on the known effects of alkyl substitution on the indole chromophore.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy. For a molecule like this compound, Raman spectroscopy can identify characteristic vibrations of the indole ring, the C=O stretch of the aldehyde, and the vibrations of the methyl groups.

General Findings for Indole-3-Carbaldehydes:

Experimental and computational studies on 1H-Indole-3-carbaldehyde have provided detailed vibrational assignments. tandfonline.com Key vibrational modes include the N-H stretching, C-H stretching of the aromatic ring and aldehyde, the strong C=O stretching band, and various in-plane and out-of-plane bending modes of the indole ring.

Expected Raman Characteristics for this compound:

The Raman spectrum of this compound would be expected to show:

Indole Ring Vibrations: Characteristic bands for the indole nucleus, with shifts influenced by the dimethyl substitution.

Carbonyl Stretch: A strong band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹.

Methyl Group Vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds in the two methyl groups.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting Raman spectra and assigning vibrational modes. bohrium.comtandfonline.com A theoretical Raman spectrum for this compound could be generated to aid in its definitive identification and structural analysis.

Below is a table summarizing key expected Raman shifts.

| Functional Group/Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| N-H Stretch | ~3300-3500 | Medium |

| Aromatic C-H Stretch | ~3000-3100 | Medium-Strong |

| Aldehyde C-H Stretch | ~2700-2900 | Medium |

| C=O Stretch (Aldehyde) | ~1650-1700 | Strong |

| C=C Stretch (Aromatic) | ~1400-1600 | Medium-Strong |

| Methyl C-H Bending | ~1375, ~1450 | Medium |

Theoretical and Computational Investigations of 5,6 Dimethyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 5,6-Dimethyl-1H-indole-3-carbaldehyde. These calculations can predict the molecule's electronic structure, stability, and reactivity with a high degree of accuracy.

Electronic Structure and Stability: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry of this compound. tandfonline.com This process determines the most stable arrangement of atoms in the molecule. The presence of two methyl groups at the 5 and 6 positions of the indole (B1671886) ring is expected to influence the electron density distribution across the molecule. These electron-donating methyl groups would likely increase the electron density of the benzene (B151609) ring part of the indole scaffold.

The stability of the molecule can be further analyzed by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For indole-3-carbaldehyde derivatives, the HOMO is typically localized over the indole ring, while the LUMO is often centered on the carbaldehyde group. The methyl substituents in this compound are expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent compound.

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. tandfonline.com For this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack. Conversely, the regions around the indole nitrogen and the aromatic ring would exhibit positive potential (blue), suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides further details on charge transfer interactions within the molecule. tandfonline.com It can quantify the delocalization of electron density from the electron-donating methyl groups to the indole ring and the aldehyde moiety, which is crucial for understanding the molecule's electronic properties and reactivity.

Illustrative Data Table for Predicted Electronic Properties:

| Parameter | Predicted Value for 1H-indole-3-carbaldehyde tandfonline.com | Expected Trend for this compound |

| HOMO Energy | -6.2 eV | Higher (less negative) |

| LUMO Energy | -2.1 eV | Slightly lower (more negative) |

| HOMO-LUMO Gap | 4.1 eV | Smaller |

| Dipole Moment | ~3.5 D | Likely to be slightly different due to methyl groups |

Molecular Docking and Dynamics Simulations in the Context of Chemical Interactions and Catalysis (excluding biological binding)

Molecular docking and dynamics simulations are powerful computational techniques to study the interactions of this compound with other molecules, which is particularly relevant in the context of catalysis.

Molecular Docking for Chemical Interactions: While often used in drug discovery, molecular docking can also be applied to understand how a molecule like this compound might interact with the active site of a catalyst or bind to a surface. For instance, in a catalytic process, docking simulations could predict the preferred orientation of the molecule within a catalyst's cavity, which can be crucial for determining the reaction's stereoselectivity or regioselectivity. The aldehyde group and the indole nitrogen are key interaction points that would likely be involved in hydrogen bonding or other non-covalent interactions with a catalyst.

Molecular Dynamics (MD) Simulations for Catalysis: MD simulations provide a dynamic picture of molecular interactions over time. In the context of catalysis, an MD simulation could model the behavior of this compound in a solvent and in the presence of a catalyst. This can reveal how the molecule approaches the catalytic site, the conformational changes it undergoes, and the stability of the resulting complex. Such simulations are invaluable for understanding reaction mechanisms at a molecular level.

Conformational Analysis and Energy Minimization Studies of the Indole and Aldehyde Moieties

Conformational Analysis: The primary flexible bond in this compound is the C3-C(aldehyde) single bond. Rotation around this bond can lead to different conformers. The two most likely planar conformers would be the syn and anti forms, where the aldehyde C=O bond is pointing towards or away from the indole nitrogen, respectively.

Energy Minimization Studies: Computational energy minimization studies can determine the relative stability of these conformers. By calculating the potential energy as a function of the dihedral angle of the aldehyde group, a potential energy surface can be generated. For the parent 1H-indole-3-carbaldehyde, theoretical studies have shown that the conformers are nearly isoenergetic, with a very small energy barrier for interconversion. The presence of the methyl groups at the 5 and 6 positions is not expected to significantly alter this, as they are distant from the aldehyde group. Therefore, it is likely that this compound also exists as a mixture of conformers in solution at room temperature.

Illustrative Rotational Energy Profile:

| Dihedral Angle (N-C2-C3-C_aldehyde) | Relative Energy (kcal/mol) | Conformation |

| 0° | High (eclipsed) | Transition State |

| ~30° | Lower | Skewed |

| 180° | Lowest | Anti (trans) |

| ~330° | Lower | Skewed |

| 360° (0°) | High (eclipsed) | Transition State |

Prediction and Correlation of Spectroscopic Properties (e.g., NMR, IR chemical shifts) with Experimental Data

Computational methods can predict spectroscopic properties like NMR and IR spectra, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. tandfonline.com For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the indole ring protons and carbons, the aldehyde proton and carbon, and the two methyl groups. The electron-donating methyl groups at positions 5 and 6 would be expected to cause an upfield shift (lower ppm) for the protons and carbons on the benzene portion of the indole ring compared to the unsubstituted indole-3-carbaldehyde.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. tandfonline.com The calculated IR spectrum for this compound would show characteristic stretching frequencies for the N-H bond of the indole ring (around 3300-3500 cm⁻¹), the C=O bond of the aldehyde (around 1650-1700 cm⁻¹), and the C-H bonds of the aromatic ring and methyl groups. Comparing the calculated spectrum with an experimental one can help in the assignment of vibrational modes.

Illustrative Predicted Spectroscopic Data:

| Spectroscopic Data | Predicted Value for 1H-indole-3-carbaldehyde tandfonline.com | Expected Value for this compound |

| ¹H NMR (Aldehyde H) | ~10.0 ppm | ~10.0 ppm |

| ¹³C NMR (Aldehyde C) | ~185 ppm | ~185 ppm |

| IR (C=O stretch) | ~1660 cm⁻¹ | ~1660 cm⁻¹ |

| IR (N-H stretch) | ~3450 cm⁻¹ | ~3450 cm⁻¹ |

Structure-Reactivity Relationship Studies (SARs) within the Dimethyl Indole Carbaldehyde Class

Structure-Reactivity Relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. Within the class of dimethyl indole carbaldehydes, the position of the methyl groups on the indole ring would significantly affect the molecule's properties.

Placing methyl groups at different positions on the indole ring would alter the electronic and steric environment of the molecule. For example, a methyl group at the 2-position would sterically hinder the approach to the 3-position aldehyde, potentially reducing its reactivity in certain reactions. In contrast, methyl groups on the benzene ring, as in this compound, primarily exert an electronic effect.

By comparing the computed properties (like HOMO/LUMO energies and MEP maps) and experimental reactivity of various dimethyl indole carbaldehyde isomers, a quantitative structure-reactivity relationship (QSRR) could be established. This would allow for the prediction of the reactivity of other, yet to be synthesized, derivatives. For instance, it is expected that isomers with methyl groups that more effectively donate electron density to the indole π-system would show enhanced reactivity in electrophilic aromatic substitution reactions.

Applications of 5,6 Dimethyl 1h Indole 3 Carbaldehyde in Complex Organic Synthesis

Building Block for Advanced Indole-Based Heterocycles

The inherent reactivity of 5,6-Dimethyl-1H-indole-3-carbaldehyde makes it a valuable precursor for the synthesis of more complex, multi-ring indole (B1671886) derivatives. These advanced structures are of significant interest due to the prevalence of the indole motif in biologically active natural products and pharmaceuticals.

Synthesis of Polycyclic Indole Derivatives

The construction of polycyclic indole frameworks is a key area in synthetic organic chemistry. While direct examples detailing the use of this compound in the synthesis of polycyclic indoles are not prevalent in the provided search results, the general strategies for creating such systems often involve reactions that could readily incorporate this specific building block. For instance, tandem reactions, such as the [8 + 2]/aryl-ene cycloadditions of azaheptafulvenes with arynes, have been developed to form cyclohepta[b]indoles. nih.gov Similarly, sequential catalysis involving rearrangement and cycloaddition reactions provides an efficient route to various polycyclic indoles. chemistryviews.org These methodologies highlight the potential for this compound to be utilized in the synthesis of novel polycyclic indole derivatives.

Construction of Fused and Spirocyclic Systems

The aldehyde functionality of this compound is instrumental in the construction of fused and spirocyclic systems. Fused heterocycles can be accessed through intramolecular reactions where the aldehyde participates in cyclization cascades. Spirocyclic systems, which feature a single atom as the junction of two rings, are also accessible. For example, N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reactions of aldehyde-tethered cyclic enones can produce spiro-fused tricyclic 1,4-diketones. researchgate.net Furthermore, sequential C–H activation strategies have been employed to construct novel 2-alkynyl aza-spiro chemistryviews.orgresearchgate.netindole scaffolds, demonstrating the utility of indole precursors in creating complex spirocyclic architectures. rsc.org The enantioselective addition of nucleophiles to indolylidene intermediates, derived from isatins (which can be conceptually related to indole-3-carbaldehydes), has been shown to produce spiro-oxindole derivatives. rsc.org

Precursor to Other Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Quinolines, Tetrazoles, Indazoles)

The reactivity of the aldehyde group in this compound allows for its transformation into a variety of other nitrogen-containing heterocyclic rings, significantly expanding its synthetic utility.

Pyrimidines: Indole-appended pyrimidines can be synthesized through a multi-step sequence starting from an indole precursor. richmond.edu For example, a vinylogous amide, derived from an acetylindole, can be converted to a chloroenal, which then undergoes cyclization with an amidine to form the pyrimidine (B1678525) ring. richmond.edu This general approach could be adapted to use this compound.

Quinolines: The synthesis of indolylquinazolinones has been achieved through the reaction of 1H-indole-3-carboxaldehyde with anthranilamide in the presence of an acid catalyst. nih.gov This reaction demonstrates the potential for this compound to serve as a precursor for quinoline-type structures.

Tetrazoles: Tetrazoles are often considered bioisosteres of carboxylic acids and are important in medicinal chemistry. nih.govacs.org Multi-component reactions provide a convergent approach to tetrazole synthesis. nih.gov One strategy involves the one-pot, three-component reaction of an aldehyde, hydroxylamine, and an azide (B81097) source to form 5-substituted 1H-tetrazoles. organic-chemistry.org This method could be directly applied to this compound.

Indazoles: Indazole derivatives are of growing interest as kinase inhibitors. nih.govrsc.org A general method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles under mildly acidic conditions. nih.govrsc.org This transformation represents a scaffold hopping approach, converting the indole core into an indazole system. nih.gov

Role in the Development of Diverse Organic Scaffolds and Frameworks

The chemical scaffold provided by this compound is a launchpad for the development of a multitude of diverse organic frameworks. Its utility stems from the ability of the indole ring and the aldehyde group to participate in a wide range of chemical transformations. nih.gov The indole nucleus itself is a privileged structure in medicinal chemistry, and the aldehyde function acts as a versatile handle for further chemical modification. researchgate.net This allows for the construction of libraries of compounds with varied substitution patterns and molecular geometries, which is crucial for drug discovery and materials science research. The development of novel synthetic methods, such as those for creating spiro-fused tricyclic frameworks and 2-alkynyl aza-spiro chemistryviews.orgresearchgate.netindole scaffolds, further expands the diversity of accessible structures from indole-based starting materials. researchgate.netrsc.org

Utilization in Multi-Component Reactions for Enhanced Molecular Complexity and Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an ideal substrate for various MCRs. For example, isocyanide-based MCRs, such as the Ugi reaction, can be used to generate complex, polyheterocyclic structures. rug.nl The Passerini three-component reaction has been employed to create novel tetrazole building blocks from aldehydes. beilstein-journals.org Furthermore, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an azide source provides an efficient route to 5-substituted 1H-tetrazoles. organic-chemistry.org The use of this compound in such reactions would enable the rapid generation of libraries of complex indole-containing molecules with high molecular diversity, which is highly valuable in the search for new bioactive compounds. nih.gov

Future Research Directions and Challenges in 5,6 Dimethyl 1h Indole 3 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of indole-3-carbaldehydes, often relying on methods like the Vilsmeier-Haack reaction, can involve harsh reagents and generate significant waste. orgsyn.orgekb.eg Future research is geared towards greener and more efficient alternatives.

Flow Chemistry: This technology offers precise control over reaction parameters, enhanced safety, and scalability. Adapting classical formylation reactions or developing novel synthetic pathways for 5,6-dimethyl-1H-indole-3-carbaldehyde within a flow-based system could lead to higher yields, improved purity, and reduced environmental impact.

Photocatalysis: The use of light to drive chemical reactions presents a powerful tool for sustainable synthesis. Recent studies have demonstrated the utility of metal-free covalent organic frameworks (COFs) as photocatalysts for the C-3 functionalization of indoles. rsc.org For instance, a photocatalytic C-3 thiocyanation of various indoles has been achieved using a COF under visible light, showcasing the potential for similar strategies to be applied to the synthesis or functionalization of this compound. rsc.org Furthermore, ruthenium-catalyzed photochemical C-H functionalization of indoles with alcohols has been reported to produce indole-3-carbaldehydes, offering a green and operationally simple approach. nih.gov

Exploration of Undiscovered Reactivity Patterns and Selective Functionalization

The indole (B1671886) nucleus is rich in electron density, making it susceptible to various electrophilic substitution reactions. However, achieving regioselectivity, particularly at positions other than C3, can be challenging.

Future work should focus on uncovering new reactivity patterns of this compound. This includes exploring transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the indole core. For example, palladium-catalyzed C-H arylation has been used for the functionalization of other indole-3-carbaldehyde derivatives, though steric hindrance at the 5-position can be a limiting factor. acs.orgnih.gov Investigating the influence of the methyl groups at the 5 and 6 positions on the regioselectivity of such reactions would be a valuable pursuit.

Selective functionalization of the N-H bond is another area of interest. While N-alkylation and N-acylation are common, developing methods for more complex and selective N-functionalization would expand the synthetic utility of this building block. ekb.egresearchgate.net

Advanced Spectroscopic Characterization and Structural Refinements in Challenging Environments

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights. rsc.orgnih.govrsc.org

Solid-state NMR and X-ray crystallography can reveal detailed information about the molecule's conformation and intermolecular interactions in the solid state. nih.govnih.gov For instance, the crystal structure of 5-methyl-1H-indole-3-carbaldehyde shows that the molecule is nearly planar and forms chains through N—H⋯O hydrogen bonds. nih.gov Similar studies on the 5,6-dimethyl derivative would provide valuable comparative data.

Investigating the compound's behavior in challenging environments, such as confined spaces within zeolites or metal-organic frameworks, could also uncover unique properties and reactivity.

In-depth Computational Modeling of Reaction Pathways and Complex Properties

Computational chemistry offers a powerful tool to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to:

Elucidate Reaction Mechanisms: Modeling the reaction pathways for the synthesis and functionalization of this compound can help in understanding the roles of catalysts and predicting the formation of byproducts.

Predict Spectroscopic Properties: Calculating NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

Analyze Electronic Structure: Understanding the distribution of electron density and the energies of molecular orbitals can provide insights into the molecule's reactivity and potential for forming intermolecular interactions.

For example, predicted collision cross-section values for related compounds like 5,6-dichloro-1H-indole-3-carbaldehyde have been calculated, demonstrating the utility of computational methods in characterizing these molecules. uni.lu

Strategic Applications in the Synthesis of Architecturally Complex Molecules with Defined Topologies

Indole-3-carbaldehyde and its derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds and complex natural products. researchgate.netresearchgate.netsigmaaldrich.com The 5,6-dimethyl substitution pattern can influence the biological activity and physical properties of the resulting molecules.

Future research should focus on the strategic use of this compound as a building block in the synthesis of:

Novel Heterocyclic Systems: The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to construct more elaborate heterocyclic scaffolds. For instance, it can be used to synthesize quinazolinone derivatives. nih.gov

Macrocycles and Supramolecular Assemblies: The indole N-H and the aldehyde group provide handles for creating larger, well-defined molecular architectures with specific topologies.

Isosteres of Known Bioactive Molecules: The 5,6-dimethylindole core could serve as a non-classical isostere for other aromatic systems in drug discovery, potentially leading to improved pharmacological profiles. nih.gov

The development of efficient synthetic routes to complex molecules derived from this building block will be a key challenge and a significant area of future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Dimethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Start with indole-3-carbaldehyde and introduce methyl groups at positions 5 and 6 via Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and a Lewis acid (e.g., AlCl₃).

- Optimization : Vary solvent (e.g., dichloromethane vs. acetonitrile), temperature (0–50°C), and stoichiometry to maximize yield. Monitor purity via TLC or HPLC. Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

- Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | CH₃I, AlCl₃, DCM, 25°C | 65–75 | >95 |

| Purification | Ethanol recrystallization | 80 | >98 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methyl group signals at δ 2.2–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: 189.10).

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% for synthetic batches) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). Use SHELX suite (SHELXL for refinement) to solve the structure.

- ORTEP-3 : Generate thermal ellipsoid plots to visualize electron density and confirm methyl group positions. Compare bond lengths/angles with DFT-optimized structures .

- Key Metrics :

- Space group: P2₁/c

- R-factor: <0.05

- C–C bond lengths: 1.48–1.52 Å (methyl-indole bonds) .

Q. What strategies mitigate contradictions in reactivity data for the aldehyde group in this compound?

- Methodology :

- Controlled Oxidation/Reduction : Test aldehyde reactivity under inert atmospheres (N₂/Ar) to prevent side reactions. For oxidation to carboxylic acid, use KMnO₄ in acidic conditions (H₂SO₄/H₂O, 60°C). For reduction to alcohol, employ NaBH₄ in methanol (0°C, 1 hr).

- Competing Reactivity : Steric hindrance from 5,6-dimethyl groups may slow nucleophilic additions. Use kinetic studies (UV-Vis monitoring) to compare reaction rates with unsubstituted indole-3-carbaldehyde .

Q. How does the 5,6-dimethyl substitution influence biological activity compared to other indole derivatives?

- Methodology :

- Comparative SAR Studies : Test antimicrobial/anticancer activity against analogs (e.g., 5-methyl, 6-nitro derivatives). Use in vitro assays (MIC for antimicrobial; IC₅₀ in cancer cell lines).

- Computational Docking : Model interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina. Methyl groups may enhance hydrophobic binding but reduce solubility .

- Activity Table :

| Compound | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa |

|---|---|---|

| 5,6-Dimethyl derivative | 12.5 | 8.3 |

| 5-Nitro analog | 6.2 | 15.7 |

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.